molecular formula C15H12N2O4 B5516586 N-(3-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide

N-(3-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide

Cat. No.: B5516586
M. Wt: 284.27 g/mol
InChI Key: MUJURUQANSUIPS-BQYQJAHWSA-N
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Description

N-(3-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide is a synthetic acrylamide derivative of significant interest in chemical research and development. Its molecular structure, featuring an extended conjugated system with hydroxyphenyl and nitrophenyl groups, suggests potential for diverse applications, primarily in the field of material protection. Acrylamide derivatives have been demonstrated to function as effective mixed-type corrosion inhibitors for metals such as copper in acidic environments, with studies showing inhibition efficiencies exceeding 84% for similar compounds . The proposed mechanism of action involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective layer that follows the Langmuir adsorption isotherm. This process is often characterized as chemical adsorption , where the inhibitor's functional groups and heteroatoms interact directly with the metal surface . Researchers can utilize this compound to study its protective properties using established electrochemical methods, including electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PP) . From a molecular perspective, the α,β-unsaturated carbonyl moiety is a key structural feature. This group is known to act as a soft electrophile , capable of forming covalent adducts with nucleophilic thiol groups on cysteine residues in proteins . This same reactivity underpins the well-documented neurotoxicity of acrylamide monomers, which can inhibit presynaptic protein function and disrupt neurotransmission . Therefore, strict safety protocols are essential when handling this compound. This compound is a valuable tool for researchers in materials science, investigating new corrosion inhibition mechanisms, and in toxicology, serving as a reference compound for structural-activity relationship (SAR) studies. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(E)-N-(3-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c18-14-6-2-4-12(10-14)16-15(19)8-7-11-3-1-5-13(9-11)17(20)21/h1-10,18H,(H,16,19)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJURUQANSUIPS-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features both hydroxyl (-OH) and nitro (-NO₂) functional groups attached to phenyl rings. This unique arrangement contributes to its reactivity and interaction with biological systems. The molecular formula is C15_{15}H12_{12}N2_2O3_3, with a molar mass of approximately 284.26 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.
  • Receptor Interaction : It has been suggested that the compound interacts with specific receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.
  • Antioxidant Activity : The presence of the hydroxyl group may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research conducted on various cancer cell lines demonstrated that this compound exhibits significant cytotoxic effects. For instance, in vitro assays revealed that it can induce apoptosis in breast cancer cell lines (MDA-MB-231), with IC50_{50} values indicating potent activity compared to standard chemotherapeutics.

CompoundCell LineIC50_{50} (µM)Mechanism
This compoundMDA-MB-2311.27 ± 0.18Apoptosis induction through p53 activation
CA-4 (Reference Drug)MDA-MB-2310.54 ± 0.04Microtubule disruption

Antibacterial and Antifungal Activity

Moreover, this compound has shown promising antibacterial and antifungal properties. Preliminary tests against various bacterial strains indicated moderate to good antimicrobial activity, with minimum inhibitory concentration (MIC) values supporting its potential as an antimicrobial agent.

MicroorganismMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23

Case Studies

  • Cytotoxicity Study : A study published in MDPI evaluated the cytotoxic effects of this compound against the MDA-MB-231 breast cancer cell line, revealing its ability to induce cell cycle arrest at the G2/M phase and promote apoptosis through the activation of pro-apoptotic proteins like Bax while downregulating Bcl-2 levels .
  • Antimicrobial Efficacy : Another investigation assessed the antibacterial activity of various acrylamide derivatives, including this compound, demonstrating that compounds with hydroxyl substituents exhibited enhanced inhibitory effects against Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Key Structural Analogues

Compound Name Substituents (N-Position / β-Phenyl) Key Properties Reference
(E)-N-(4-Methylbenzyl)-3-(3-nitrophenyl)acrylamide (6h) 4-Methylbenzyl / 3-Nitrophenyl Melting point = 131–133°C; Moderate anticancer activity
(E)-3-(3-Hydroxyphenyl)-N-(4-methoxyphenyl)acrylamide (1h) 4-Methoxyphenyl / 3-Hydroxyphenyl IC50 = 17.00 ± 1.11 μM (anti-inflammatory activity)
N-(12-Cinnamamidododecyl)-3-(3-hydroxyphenyl)acrylamide (9) Long alkyl chain / 3-Hydroxyphenyl Designed for melanoma treatment; enhanced cellular uptake due to lipophilic tail
N-(4-Cyanophenyl)cinnamamide (1e) 4-Cyanophenyl / Unsubstituted phenyl Low yield (21%); weak Nrf2 activation potential

Anti-Inflammatory Activity

Hydroxyl and methoxy groups at the β-phenyl position correlate with enhanced anti-inflammatory effects by modulating NF-κB or Nrf2 pathways:

  • (E)-3-(3-Hydroxyphenyl)-N-(4-methoxyphenyl)acrylamide (1h): IC50 = 17.00 ± 1.11 μM (NO inhibition in macrophages) .
  • Compound 4 (3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide) : IC50 = 16.50 μM .
  • Nitro-substituted analogs : Generally exhibit weaker anti-inflammatory activity due to reduced electron density .

Antioxidant and Neuroprotective Effects

The 3-hydroxyphenyl group enhances radical-scavenging activity:

  • (E)-3-(3-Hydroxyphenyl)-N-((3,5,6-trimethylpyrazin-2-yl)methyl)acrylamide (L18) : Protects PC12 neuronal cells against oxidative stress at 10 μM .
  • N-(4-Chlorophenyl)-3-(3-hydroxyphenyl)acrylamide (1f) : Induces glutathione synthesis via Nrf2 activation .

Anticancer Potential

Nitro groups may confer cytotoxicity through DNA intercalation or redox cycling:

  • (2E)-3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide: Inhibits PRMT6 (epigenetic regulator) with IC50 < 1 μM .
  • Monocinnamoyl-fatty acyl amide conjugates: Exhibit melanoma-selective cytotoxicity .

Physicochemical and Pharmacokinetic Profiles

Drug-Likeness Parameters

Based on Lipinski’s rule of five:

  • Molecular weight : ~300–400 g/mol (acceptable range < 500).
  • Hydrogen bond donors (HBD): 1 (hydroxyl group).
  • Hydrogen bond acceptors (HBA) : 4–5 (amide, nitro, hydroxyl groups).
    Nitro-substituted analogs may violate Lipinski’s criteria due to higher logP values (>5) .

Solubility and Stability

  • Hydroxyl group : Improves aqueous solubility but increases susceptibility to oxidation.
  • Nitro group : Reduces solubility in polar solvents; enhances stability under acidic conditions .

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